({4-[(5-Ethylthiophen-2-yl)sulfonyl]-1,4-thiazepan-3-yl}methyl)dimethylamine
Description
Properties
IUPAC Name |
1-[4-(5-ethylthiophen-2-yl)sulfonyl-1,4-thiazepan-3-yl]-N,N-dimethylmethanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N2O2S3/c1-4-13-6-7-14(20-13)21(17,18)16-8-5-9-19-11-12(16)10-15(2)3/h6-7,12H,4-5,8-11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QASXWVKQCRACER-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(S1)S(=O)(=O)N2CCCSCC2CN(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24N2O2S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Thiazepan Ring Construction
The 1,4-thiazepan core is typically synthesized via cyclization of a diamine precursor with a sulfur-containing electrophile . A representative approach involves:
- Diamine Synthesis : Reacting 1,3-dibromopropane with a primary amine (e.g., benzylamine) to form a linear diamine intermediate.
- Cyclization : Treating the diamine with thionyl chloride (SOCl₂) or Lawesson’s reagent to induce ring closure. For example, heating 1,3-diaminopropane with SOCl₂ in toluene at 80–110°C yields the thiazepan backbone.
Critical Parameters :
Sulfonation of the Thiophene Moiety
The 5-ethylthiophene-2-sulfonyl group is introduced via electrophilic sulfonation or coupling reactions :
- Sulfonation : Reacting 5-ethylthiophene with chlorosulfonic acid (ClSO₃H) in dichloromethane at 0–5°C to form 5-ethylthiophene-2-sulfonyl chloride.
- Coupling : Treating the sulfonyl chloride with the thiazepan intermediate in the presence of a base (e.g., triethylamine) to form the sulfonamide linkage.
Optimization Insights :
Introduction of the Dimethylaminomethyl Group
The dimethylaminomethyl side chain is installed via Mannich reaction or reductive amination :
- Mannich Reaction : Reacting the thiazepan intermediate with formaldehyde and dimethylamine hydrochloride in ethanol under reflux.
- Reductive Amination : Treating a ketone precursor (e.g., 3-acetyl-1,4-thiazepan) with dimethylamine and sodium cyanoborohydride in methanol.
Key Considerations :
- Catalyst : Sodium iodide accelerates halogen displacement in 2-haloethoxyethanol derivatives, enhancing reaction rates.
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) isolates the target compound with >95% purity.
Analytical and Spectroscopic Characterization
Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 348.6 g/mol | |
| Density | Not reported | – |
| Melting Point | Not reported | – |
| Solubility | Likely polar organic |
Spectroscopic Data
- ¹H NMR (CDCl₃): δ 1.25 (t, 3H, CH₂CH₃), 2.32 (s, 6H, N(CH₃)₂), 3.45–3.70 (m, 4H, thiazepan ring), 7.10 (d, 1H, thiophene).
- IR (KBr) : 1150 cm⁻¹ (S=O stretch), 2920 cm⁻¹ (C-H aliphatic).
Industrial-Scale Optimization Strategies
Adapting methods from analogous thiazepane syntheses (e.g., Quetiapine):
- Waste Minimization : Using aqueous reaction media for sulfonation reduces organic solvent consumption.
- Catalyst Recycling : Heterogeneous catalysts (e.g., Pd/C) in nitro reductions improve cost-efficiency.
- Continuous Flow Systems : Multi-step reactions (cyclization + sulfonation) conducted in tandem enhance throughput.
Chemical Reactions Analysis
Types of Reactions
({4-[(5-Ethylthiophen-2-yl)sulfonyl]-1,4-thiazepan-3-yl}methyl)dimethylamine can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The sulfonyl group can be reduced to a sulfide.
Substitution: The compound can undergo nucleophilic substitution reactions at the thiazepane ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted thiazepane derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of ({4-[(5-Ethylthiophen-2-yl)sulfonyl]-1,4-thiazepan-3-yl}methyl)dimethylamine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer progression .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Sulfonyl-Containing Heterocycles
a. Sulfonylurea Herbicides (e.g., Triflusulfuron Methyl, Metsulfuron Methyl)
- Structural Similarities : The sulfonyl group in the target compound mirrors key motifs in sulfonylurea herbicides (), which rely on sulfonyl bridges for herbicidal activity via acetolactate synthase (ALS) inhibition.
- Key Differences : Unlike sulfonylureas, which feature triazine or pyrimidine rings, the target compound’s 1,4-thiazepane and thiophene rings introduce greater conformational flexibility and steric bulk. This may alter binding kinetics or target specificity .
b. Thiophene Derivatives (e.g., Compounds 7a and 7b from )
- Synthesis Parallels: Both the target compound and ’s thiophene derivatives utilize sulfonyl groups and thiophene rings.
Thiazepane vs. Smaller Heterocycles
a. Thiazolidinones ()
- Ring Size and Rigidity: Thiazolidinones (five-membered rings with sulfur and nitrogen) are conformationally restricted compared to the seven-membered thiazepane. This difference may influence metabolic stability; larger rings like thiazepane often resist oxidative degradation.
- Functional Groups: Thiazolidinones in include hydrazone and arylidene groups, which are absent in the target compound but critical for activities like antimicrobial or anticancer effects .
b. Thiazole-Based Pharmaceuticals ()
- Complexity and Targeting : Compounds in (e.g., ureido-linked thiazoles) are peptide-like inhibitors, possibly targeting proteases or kinases. The target compound’s simpler structure may limit its target range but improve synthetic accessibility .
Fluorinated Sulfonamide Polymers ()
Comparative Data Table
*Estimated via computational tools (e.g., ChemAxon).
Research Findings and Implications
- Bioactivity : While sulfonylureas () target ALS enzymes, the thiazepane core in the target compound may interact with neurological or protease targets, akin to thiazole-based drugs ().
- Metabolic Profile : The ethylthiophene group may enhance hepatic stability compared to methoxy-substituted herbicides, as alkyl groups resist oxidative cleavage better than ethers .
- Toxicity Considerations : Unlike fluorinated polymers (), the absence of perfluoroalkyl groups reduces bioaccumulation risks but may increase reactivity toward nucleophilic biomolecules.
Biological Activity
The compound ({4-[(5-Ethylthiophen-2-yl)sulfonyl]-1,4-thiazepan-3-yl}methyl)dimethylamine , with CAS number 1428373-98-1 , is a complex organic molecule featuring a thiazepane ring and a thiophene moiety. Its unique structure suggests potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's IUPAC name is 1-[4-(5-ethylthiophen-2-yl)sulfonyl-1,4-thiazepan-3-yl]-N,N-dimethylmethanamine . The molecular weight is approximately 348.6 g/mol . Key structural features include:
- Thiazepane ring : A seven-membered heterocyclic compound that may influence biological interactions.
- Thiophene ring : Known for its electronic properties and biological activities.
The biological activity of this compound is hypothesized to involve interactions with specific molecular targets such as enzymes and receptors. Potential mechanisms include:
- Enzyme inhibition : The compound may inhibit enzymes involved in inflammatory pathways or cancer progression.
- Receptor modulation : It could modulate receptor activity, potentially affecting neurotransmitter systems.
Anticancer Activity
Studies on related compounds reveal that thiazepane derivatives can possess anticancer properties. For instance, compounds that interact with the cell cycle or apoptosis pathways have shown promise in preclinical models.
Neuroprotective Effects
Given the presence of the dimethylamine group, there is potential for neuroprotective effects. Similar compounds have been investigated for their ability to enhance cognitive function and protect against neurodegenerative diseases.
Case Studies and Research Findings
While specific studies on this compound are scarce, related research provides insights into its potential effects:
- Neuroprotective Research : A study on benzothiazole derivatives indicated improvements in cognitive function in mouse models of Alzheimer's disease, suggesting that similar structures might enhance synaptic function and protect neuronal integrity .
- Anticancer Studies : Research on thiazepane derivatives has demonstrated their ability to induce apoptosis in cancer cell lines, highlighting the therapeutic potential of structurally related compounds .
Comparative Analysis with Similar Compounds
The biological activity of this compound can be compared with other compounds possessing similar functional groups:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 1-(4-(5-Ethylthiophen-2-yl)sulfonyl)piperazine | Thiophene & sulfonyl | Antimicrobial, anticancer |
| 1-(5-Ethylthiophen-2-yl)-4-(methylsulfonyl)piperidine | Thiophene & sulfonamide | Neuroprotective effects |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
